2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, a methylquinazoline moiety, and a dihydropyrimidinone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 8-ethoxy-4-methylquinazoline and appropriate pyrimidine derivatives. The key steps in the synthesis may involve:
Nucleophilic substitution reactions: to introduce the ethoxy and methyl groups.
Cyclization reactions: to form the quinazoline and pyrimidinone rings.
Alkylation reactions: to attach the prop-2-en-1-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to optimize reaction conditions and yield.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline and pyrimidinone moieties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation products: Aldehydes, ketones.
Reduction products: Dihydroquinazoline derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one
- 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., prop-2-en-1-yl vs. propyl or 4-methylbenzyl) can significantly affect the compound’s chemical properties and biological activities.
- Uniqueness: The specific combination of ethoxy, methylquinazoline, and dihydropyrimidinone moieties in 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one makes it unique in terms of its potential interactions and applications.
Properties
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-8-14-12(4)21-19(23-17(14)25)24-18-20-11(3)13-9-7-10-15(26-6-2)16(13)22-18/h5,7,9-10H,1,6,8H2,2-4H3,(H2,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGZUCGKBPHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=C(C(=O)N3)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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